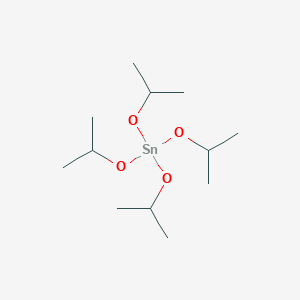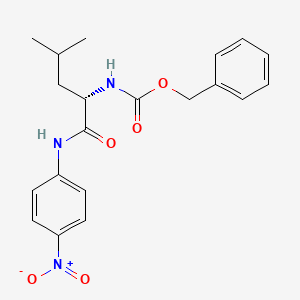
Z-Leu-pna
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Leu-pna, also known as benzyloxycarbonyl-L-leucine-p-nitroanilide, is a chromogenic substrate commonly used in the study of proteolytic enzymes. It is particularly useful in enzymatic assays to measure the activity of leucine aminopeptidase and other proteases that cleave leucine residues from the N-terminus of peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-pna typically involves the protection of the amino group of leucine with a benzyloxycarbonyl (Z) group, followed by the coupling of the protected leucine with p-nitroaniline. The reaction conditions often include the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. SPPS is often preferred for its efficiency and ease of purification.
化学反応の分析
Types of Reactions
Z-Leu-pna undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases, resulting in the release of p-nitroaniline.
Oxidation and Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional moieties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using leucine aminopeptidase or other specific proteases.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using agents like sodium dithionite.
Substitution: Use of strong bases or nucleophiles to replace the benzyloxycarbonyl group.
Major Products Formed
- p-Nitroaniline and leucine. p-Phenylenediamine and leucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Z-Leu-pna is widely used in scientific research for various applications:
Chemistry: As a substrate in enzymatic assays to study the kinetics and specificity of proteases.
Biology: To investigate the role of leucine aminopeptidase in physiological and pathological processes.
Medicine: In the development of diagnostic assays for diseases involving protease activity, such as cancer and liver disorders.
Industry: In the production of enzyme-based assays and diagnostic kits.
作用機序
Z-Leu-pna exerts its effects through enzymatic hydrolysis. The leucine aminopeptidase or other specific proteases cleave the leucine residue from the N-terminus, releasing p-nitroaniline. The release of p-nitroaniline can be quantitatively measured by its absorbance at 405 nm, providing a means to assess enzyme activity. The molecular targets include the active sites of proteases, where the substrate binds and undergoes cleavage.
類似化合物との比較
Similar Compounds
Z-Phe-Leu-Glu-pNA: Another chromogenic substrate used for glutamyl endopeptidases.
Z-Gly-Gly-Leu-pNA: Used as a substrate for neutral endopeptidase.
Leu-pNA: A simpler substrate used for leucine aminopeptidase assays.
Uniqueness
Z-Leu-pna is unique due to its specific use in studying leucine aminopeptidase activity. Its chromogenic nature allows for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research.
特性
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFYUGQKEFKRAI-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)
![Benzothiazolium, 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-, molybdatetungstatephosphate](/img/new.no-structure.jpg)
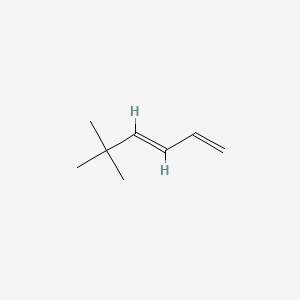
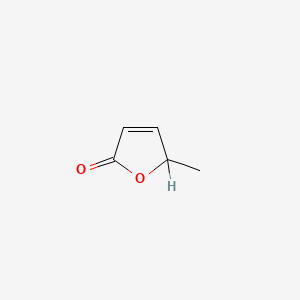
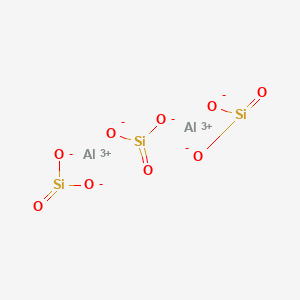


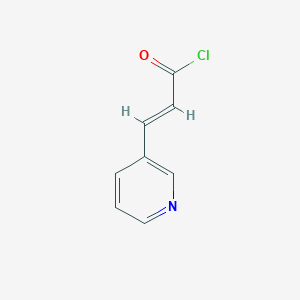
![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)
